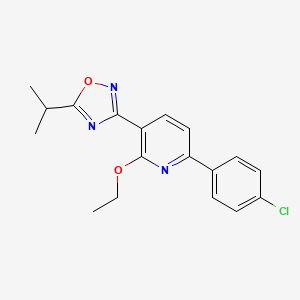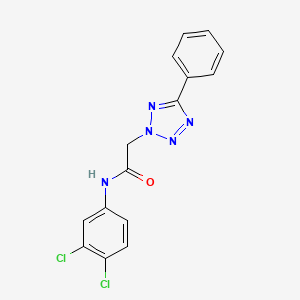
N-(3-methylphenyl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-2-(methylthio)benzamide, also known as MMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMB is a member of the benzamide family and has a molecular weight of 241.34 g/mol.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-(methylthio)benzamide is not fully understood, but it is thought to involve the inhibition of bacterial and cancer cell growth by interfering with DNA replication and protein synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and cancer cells, induce apoptosis in cancer cells, and inhibit the activity of enzymes involved in DNA replication and protein synthesis. This compound has also been found to have anti-inflammatory activity and to inhibit the proliferation of fibroblasts, which are involved in the formation of scar tissue.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methylphenyl)-2-(methylthio)benzamide in lab experiments is its potential as a novel antibacterial and antitumor agent. This compound has also been found to have low toxicity in animal studies, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(3-methylphenyl)-2-(methylthio)benzamide. One potential direction is to investigate its potential as a treatment for bacterial infections and cancer. Another direction is to study its mechanism of action in more detail, particularly its effects on DNA replication and protein synthesis. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in animal and human studies.
Synthesis Methods
The synthesis of N-(3-methylphenyl)-2-(methylthio)benzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate compound is then reacted with methylthiolate to form this compound. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of this compound is typically around 60-70%.
Scientific Research Applications
N-(3-methylphenyl)-2-(methylthio)benzamide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. This compound has also been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-11-6-5-7-12(10-11)16-15(17)13-8-3-4-9-14(13)18-2/h3-10H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMCBSCZIZTMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5876460.png)


![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)

![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)
![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5876513.png)


